molecular formula C10H5F5O2 B1146513 Pentafluorobenzyl acrylate CAS No. 153614-61-0

Pentafluorobenzyl acrylate

Cat. No.: B1146513
CAS No.: 153614-61-0
M. Wt: 252.14
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Description

Pentafluorobenzyl acrylate is an organic compound with the molecular formula C10H5F5O2. It is a derivative of acrylate, where the acrylate group is bonded to a pentafluorobenzyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorobenzyl acrylate can be synthesized through the reaction of acrylic acid with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of anhydrous potassium carbonate and butylated hydroxytoluene (BHT). The reaction typically yields about 82% of the desired product . The reaction conditions involve:

    Reactants: Acrylic acid (1.5 equivalents), 2,3,4,5,6-pentafluorobenzyl bromide (1 equivalent)

    Catalyst: Anhydrous potassium carbonate (5 equivalents)

    Stabilizer: Butylated hydroxytoluene (BHT)

    Solvent: Dichloromethane

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Pentafluorobenzyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can participate in radical polymerization reactions to form polymers.

    Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions.

    Addition: The acrylate group can undergo addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentafluorobenzyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentafluorobenzyl acrylate involves its ability to undergo polymerization and substitution reactions. The pentafluorobenzyl group provides unique electronic properties, enhancing the reactivity of the acrylate group. This allows for the formation of stable polymers and substituted derivatives with desirable properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorobenzyl acrylate is unique due to the presence of the pentafluorobenzyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialty polymers and advanced materials .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMJGUSJTKJBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153614-61-0
Record name 153614-61-0
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